

# Investigational PDE5 Inhibitor ER21355: A Comparative Landscape for Erectile Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ER21355   |           |
| Cat. No.:            | B15578571 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic landscape for erectile dysfunction (ED), positioning the investigational Phosphodiesterase type 5 (PDE5) inhibitor **ER21355** within the context of established treatments. Preclinical data on **ER21355** is compared against the extensive clinical trial results of approved PDE5 inhibitors, offering a framework for evaluating its potential.

As of late 2025, no specific clinical trial results for the compound identified as **ER21355** are publicly available. However, it has been identified as a novel investigational Phosphodiesterase type 5 (PDE5) inhibitor. This positions it within a well-established class of drugs for the treatment of erectile dysfunction. This guide, therefore, focuses on a comprehensive comparison of the major approved PDE5 inhibitors—sildenafil, tadalafil, vardenafil, and avanafil—to provide a benchmark for the future evaluation of **ER21355**.

### **Efficacy Comparison of Approved PDE5 Inhibitors**

The efficacy of PDE5 inhibitors in treating erectile dysfunction is primarily assessed through patient-reported outcomes, with the International Index of Erectile Function - Erectile Function (IIEF-EF) domain score being a key metric. An IIEF-EF score of 26-30 is considered normal erectile function. Additional measures include the percentage of successful intercourse attempts, as recorded in patient diaries.



| Drug (Brand<br>Name)    | Dosage<br>Range(s)                                   | Mean<br>Improvement<br>in IIEF-EF<br>Score            | Percentage of<br>Successful<br>Intercourse<br>Attempts       | Key Efficacy<br>Notes                                                                                                      |
|-------------------------|------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Sildenafil<br>(Viagra)  | 25 mg, 50 mg,<br>100 mg                              | Increase from<br>~11 to ~20[1]                        | 52.6% to 80.1%<br>(vs. 14.0% to<br>34.5% for<br>placebo)[2]  | In men with mild<br>ED (baseline<br>IIEF-EF 22-25),<br>58% achieved a<br>normal score<br>(≥26) vs. 39%<br>with placebo[3]. |
| Tadalafil (Cialis)      | 10 mg, 20 mg<br>(on-demand); 2.5<br>mg, 5 mg (daily) | Mean improvement of 6.5 to 8.6 for ondemand doses[4]. | 61% to 72% (vs.<br>34% for placebo)<br>[5]                   | Efficacious for up to 36 hours after dosing[4]. Daily dosing has shown an IIEF-EF score improvement of 11.9[6].            |
| Vardenafil<br>(Levitra) | 5 mg, 10 mg, 20<br>mg                                | Increase of 8.9 points with flexible dosing[7]        | 68% (vs. 35% for placebo)[7]                                 | A significant proportion of patients (61%) achieved a normal IIEF-EF score (≥26)[8].                                       |
| Avanafil<br>(Stendra)   | 50 mg, 100 mg,<br>200 mg                             | Mean difference<br>of 4.57 vs.<br>placebo[9]          | Risk Ratio of 2.53 for successful intercourse vs. placebo[9] | Noted for a faster onset of action compared to sildenafil[10].                                                             |

# Safety and Tolerability Profile of Approved PDE5 Inhibitors



The safety profiles of PDE5 inhibitors are well-characterized, with most adverse events being mild to moderate and related to their vasodilatory mechanism.

| Adverse Event          | Sildenafil                                         | Tadalafil                                  | Vardenafil  | Avanafil                                                                     |
|------------------------|----------------------------------------------------|--------------------------------------------|-------------|------------------------------------------------------------------------------|
| Headache               | ~25.4%[11]                                         | Common[5][12]                              | ~5%[8]      | Common[10]                                                                   |
| Flushing               | ~30.8%[11]                                         | Common[5]                                  | ~5%[8]      | Common[13]                                                                   |
| Dyspepsia              | Common[14]                                         | Common[5]                                  | Common[15]  | Less Frequent                                                                |
| Nasal<br>Congestion    | ~18.7%[11]                                         | Common[5]                                  | ~5%[8]      | Common                                                                       |
| Visual<br>Disturbances | Cyanopsia (blue-<br>tinted vision)<br>reported[14] | Less Common                                | Less Common | No color vision<br>abnormalities<br>reported at<br>doses up to 200<br>mg[16] |
| Back<br>Pain/Myalgia   | Less Common                                        | More common<br>than other<br>PDE5is[5][12] | Less Common | Less Frequent                                                                |

### **Mechanism of Action: The cGMP Signaling Pathway**

The therapeutic effect of PDE5 inhibitors is rooted in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for penile erection.





Click to download full resolution via product page

Caption: Mechanism of action of PDE5 inhibitors in the cGMP pathway.

Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.[17][18] NO activates the enzyme soluble guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[17] This increase in cGMP leads to smooth muscle relaxation, allowing for increased blood flow and resulting in a penile erection.[17][19] The enzyme PDE5 is responsible for the degradation of cGMP, leading to the loss of erection. [17] PDE5 inhibitors, such as **ER21355**, block the action of PDE5, thereby prolonging the activity of cGMP and enhancing erectile function.

# Experimental Protocols: A Typical Phase 3 Clinical Trial for a Novel PDE5 Inhibitor

The following outlines a representative protocol for a Phase 3 clinical trial designed to evaluate the efficacy and safety of a new PDE5 inhibitor for the treatment of erectile dysfunction.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

#### Patient Population:

- Inclusion Criteria: Males aged 18 years and older with a clinical diagnosis of erectile dysfunction of at least 3 months' duration. Patients should be in a stable heterosexual relationship.
- Exclusion Criteria: History of major cardiovascular events, uncontrolled hypertension or diabetes, anatomical deformities of the penis, and concomitant use of nitrates or nitric oxide donors.

#### Treatment:

• Patients are randomized to receive either the investigational PDE5 inhibitor at various doses (e.g., low, medium, high) or a placebo.



• The study drug is taken "as needed" prior to sexual activity over a defined treatment period (e.g., 12 weeks).

#### Primary Efficacy Endpoints:

- Change from baseline in the Erectile Function (EF) domain score of the International Index of Erectile Function (IIEF).
- Percentage of successful vaginal penetration attempts (Sexual Encounter Profile question 2

   SEP2).
- Percentage of sexual attempts that were successful (Sexual Encounter Profile question 3 -SEP3).

#### Secondary Efficacy Endpoints:

- Global Assessment Question (GAQ): "Has the treatment you have been taking over the past 4 weeks improved your erections?".
- Patient and partner satisfaction questionnaires.

#### Safety Assessments:

- Monitoring and recording of all adverse events (AEs).
- Vital signs, physical examinations, and clinical laboratory tests (hematology, chemistry, urinalysis) at baseline and follow-up visits.
- Electrocardiograms (ECGs) to assess cardiovascular safety.





Click to download full resolution via product page

Caption: A typical Phase 3 clinical trial workflow for a new PDE5 inhibitor.



This guide provides a foundational understanding of the clinical landscape for PDE5 inhibitors. As preclinical and eventually clinical data for **ER21355** become available, this comparative framework will be essential for assessing its potential therapeutic advantages and differentiation from existing treatments for erectile dysfunction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of sildenafil on erectile dysfunction and improvement in the quality of sexual life in China: a multi-center study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence PMC [pmc.ncbi.nlm.nih.gov]
- 3. Men with mild erectile dysfunction benefit from sildenafil treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tadalafil for Erectile Dysfunction · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tadalafil in the treatment of erectile dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction RELY-II PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Side-effect profile of sildenafil citrate (Viagra) in clinical practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of tadalafil taken as needed for the treatment of erectile dysfunction in Asian men: results of an integrated analysis PMC [pmc.ncbi.nlm.nih.gov]







- 13. The effectiveness and safety of avanafil for erectile dysfunction: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sildenafil Wikipedia [en.wikipedia.org]
- 15. Vardenafil (Levitra) for erectile dysfunction: a systematic review and meta-analysis of clinical trial reports PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Cyclic nucleotide signaling in cavernous smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational PDE5 Inhibitor ER21355: A Comparative Landscape for Erectile Dysfunction Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578571#er21355-clinical-trial-results-and-comparisons]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com